N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Amidation: The final step involves the formation of the carboxamide linkage by reacting the nitro-chromene intermediate with 2,5-dimethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the chromene core.
Oxidation: The chromene core can be oxidized under strong oxidizing conditions to form quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Reduction: Formation of N-(2,5-dimethylphenyl)-6-amino-2-oxo-2H-chromene-3-carboxamide.
Oxidation: Formation of quinone derivatives of the chromene core.
Scientific Research Applications
N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the nitro and chromene moieties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or cell signaling.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or microbial metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives such as:
N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide: Similar in structure but with a hydroxynaphthalene core instead of a chromene core.
6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the 2,5-dimethylphenyl group, which may affect its biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10-3-4-11(2)15(7-10)19-17(21)14-9-12-8-13(20(23)24)5-6-16(12)25-18(14)22/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNKUBKHYXBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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